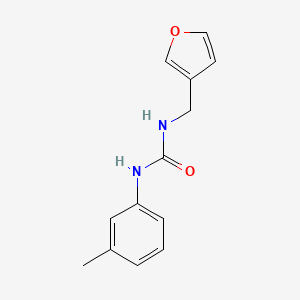
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea, also known as FMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FMU is a urea derivative that contains a furan and a methylphenyl group in its structure. In
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea is not fully understood, but studies have shown that it can interact with various molecular targets in the cell. 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It can also interact with the proteasome, which is responsible for protein degradation, and inhibit its activity. Additionally, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to modulate the activity of ion channels and receptors in the cell membrane.
Biochemical and Physiological Effects:
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea can induce cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation studies, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to protect neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
For research on 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea include the development of 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea derivatives with improved solubility and potency, more studies to fully understand its mechanism of action, and in vivo studies to determine its efficacy and safety as a potential therapeutic agent.
Métodos De Síntesis
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylbenzoyl chloride with furfurylamine to form the intermediate product, which is then reacted with potassium cyanate to form 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea. The overall yield of the synthesis is around 40%, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been studied for its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
1-(furan-3-ylmethyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-3-2-4-12(7-10)15-13(16)14-8-11-5-6-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHTOWZPSCJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
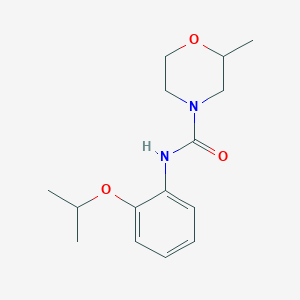

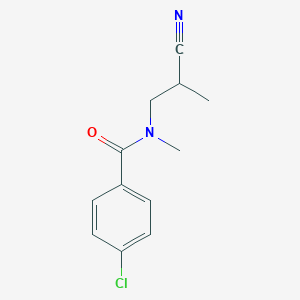
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
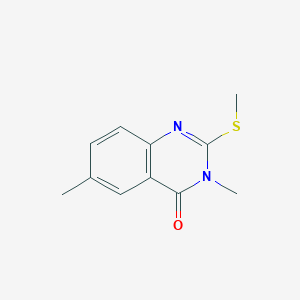
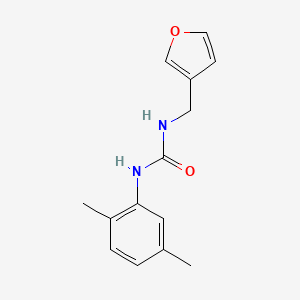
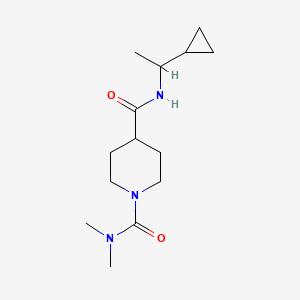
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
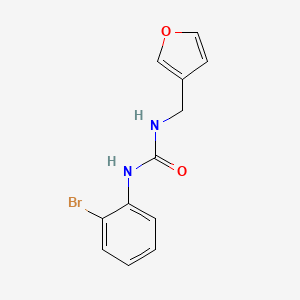
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)